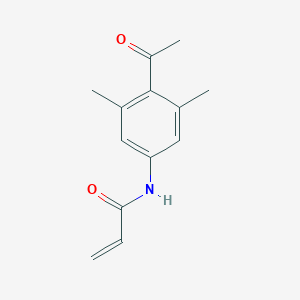
N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1{Synthesis and Molecular Structure of 3-[N-Acetyl(3,5-dimethylphenyl ...](https://link.springer.com/article/10.1134/S1070363222020098). It is characterized by the presence of an acetyl group attached to a phenyl ring with two methyl groups at the 3 and 5 positions, and an alkenyl group attached to the nitrogen atom of the amide group[{{{CITATION{{{_1{Synthesis and Molecular Structure of 3-N-Acetyl(3,5-dimethylphenyl ...
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1{Synthesis and Molecular Structure of 3-[N-Acetyl(3,5-dimethylphenyl ...](https://link.springer.com/article/10.1134/S1070363222020098). One common method is the reaction of 3,5-dimethylphenylamine with acetyl chloride to form N-(3,5-dimethylphenyl)acetamide, which is then reacted with prop-2-enoyl chloride to yield the desired compound[{{{CITATION{{{_1{Synthesis and Molecular Structure of 3-N-Acetyl(3,5-dimethylphenyl ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Molecular Structure of 3-N-Acetyl(3,5-dimethylphenyl ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.
Reduction: The reduction reaction can yield the corresponding amine or alcohol derivative.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide has found applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to downstream effects in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide is similar to other amides and phenyl compounds, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
N-(3,5-dimethylphenyl)acetamide
N-(4-acetylphenyl)prop-2-enamide
N-(3,5-dimethylphenyl)prop-2-enamide
These compounds share the amide functional group and phenyl ring structure but differ in the placement and type of substituents on the phenyl ring.
Propiedades
IUPAC Name |
N-(4-acetyl-3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-12(16)14-11-6-8(2)13(10(4)15)9(3)7-11/h5-7H,1H2,2-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRXSSFNZYGJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













